n-Cyclohexylmethanesulfonamide

Description

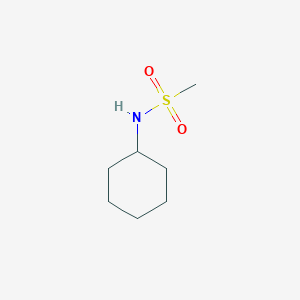

n-Cyclohexylmethanesulfonamide (CHMSA) is a sulfonamide derivative characterized by a cyclohexyl group attached to the nitrogen atom of a methanesulfonamide moiety. Its structure consists of a sulfonyl group (–SO₂–) bonded to an amine (–NH–) and a cyclohexyl substituent. This compound is synthesized via nucleophilic substitution, typically by reacting cyclohexylamine with methanesulfonyl chloride under controlled pH conditions . CHMSA has garnered attention in pharmaceutical and agrochemical research due to sulfonamides' broad biological activities, including antimicrobial, anti-inflammatory, and CNS-targeting properties .

Properties

CAS No. |

19299-40-2 |

|---|---|

Molecular Formula |

C7H15NO2S |

Molecular Weight |

177.27 g/mol |

IUPAC Name |

N-cyclohexylmethanesulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

JKLMQPFJRZSOBQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclohexylmethanesulfonamide typically involves the reaction of cyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Cyclohexylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: n-Cyclohexylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

n-Cyclohexylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Cyclohexylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives vary in alkyl/aryl substituents, which significantly influence their physical, chemical, and biological properties. Below is a detailed comparison of CHMSA with structurally related compounds:

Structural Analogues

Substituent Effects

- Cycloalkyl vs. Aryl Groups : Cyclohexyl substituents (CHMSA) impart steric bulk and moderate lipophilicity, enhancing membrane permeability compared to bulkier aryl groups (e.g., benzenesulfonamides). However, aryl derivatives like N-Cyclohexylbenzenesulfonamide exhibit stronger π-π interactions, improving crystallinity .

- Electron-Withdrawing Groups : Trifluoromethanesulfonamide derivatives (e.g., N-Cyclohexyltrifluoromethanesulfonamide) show increased acidity (pKa ~ 5–6) due to the electron-withdrawing –CF₃ group, enhancing reactivity in nucleophilic environments .

- Methoxy Substitution : The methoxy group in N-Cyclohexyl-4-methoxybenzenesulfonamide improves solubility in polar solvents and enhances antimicrobial activity by facilitating hydrogen bonding with target enzymes .

Physical and Chemical Properties

- Melting Points : CHMSA derivatives generally exhibit lower melting points (80–120°C) compared to benzenesulfonamide analogues (150–200°C) due to reduced crystallinity .

- Hydrogen Bonding : CHMSA forms weak intermolecular C–H⋯O bonds in crystal lattices , whereas benzenesulfonamides (e.g., N-Cyclohexyl-4-methoxybenzenesulfonamide) stabilize via stronger N–H⋯O networks, leading to higher thermal stability .

- Solubility : CHMSA’s methanesulfonyl core enhances water solubility compared to bulkier ethanesulfonamide or trifluoromethanesulfonamide derivatives .

Biological Activity

n-Cyclohexylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a methanesulfonamide moiety. Its structural configuration allows for various interactions with biological targets, which contribute to its pharmacological properties.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Cyclohexyl group with methanesulfonamide | Potential for enzyme inhibition and receptor interaction |

| 1-(2-cyanophenyl)-N-cyclohexylmethanesulfonamide | Sulfonamide and nitrile groups | Inhibitory effects on specific enzymes |

| 1-(2-chloro-6-fluorophenyl)-N-cyclohexylmethanesulfonamide | Chloro-fluorophenyl and sulfonamide groups | Modulation of protein activity |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the cyclohexyl moiety may enhance hydrophobic interactions, further modulating protein functions.

Key Mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is attributed to its structural features that facilitate binding within the active sites.

- Receptor Interaction : this compound can interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A review of existing literature highlights several case studies that explore the biological activity of this compound and related compounds:

- Enzyme Inhibition Studies :

-

Proteomics Applications :

- Researchers have investigated the role of this compound in proteomics, assessing its impact on protein interactions. This study utilized mass spectrometry to analyze binding affinities and downstream effects on cellular processes.

-

In Vivo Studies :

- Animal models have been employed to evaluate the therapeutic efficacy of this compound in conditions such as inflammation and infection. Results indicated significant reductions in inflammatory markers in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.